(Boc)2-15NH
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Overview
Description
(Boc)2-15NH is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc)2-15NH typically involves the reaction of tert-butyl chloroformate with an amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Boc)2-15NH undergoes several types of chemical reactions, including:
Deprotection Reactions: The compound can be deprotected to release the free amine using acids such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection.
Substitution: Strong bases and nucleophiles are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
(Boc)2-15NH has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (Boc)2-15NH involves the protection of amine groups. The tert-butyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Di-tert-butyl dicarbonate
- N-tert-butoxycarbonyl-L-phenylalanine
Uniqueness
(Boc)2-15NH is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAQIUOFDMREBA-KHWBWMQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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